1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
This compound is a dihydrochloride salt featuring a bifunctional propan-2-ol backbone. Its structure includes:
- Piperazine substitution: A 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazinyl group at position 3, which may enhance binding to serotonin or dopamine receptors due to the benzodioxole moiety’s electron-rich nature .
- Dihydrochloride salt: Improves aqueous solubility and bioavailability compared to the free base form.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4.2ClH/c30-24(19-31-25-9-7-23(8-10-25)22-4-2-1-3-5-22)18-29-14-12-28(13-15-29)17-21-6-11-26-27(16-21)33-20-32-26;;/h1-11,16,24,30H,12-15,17-20H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDVAMIYHBGDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=CC=C(C=C4)C5=CC=CC=C5)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a biphenyl ether structure linked to a piperazine moiety and a benzo[d][1,3]dioxole group. The presence of these functional groups suggests potential interactions with biological targets such as receptors and enzymes.
Preliminary studies indicate that the compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The piperazine ring is known to interact with various neurotransmitter receptors, potentially influencing neurochemical pathways.
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes involved in neurotransmitter metabolism, which could be relevant for conditions such as depression or anxiety.
Biological Activity
Research into the biological activity of this compound has revealed several key findings:
Antimicrobial Activity
A study assessed the antimicrobial properties of structurally similar compounds and found that derivatives with biphenyl and dioxole functionalities exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exact activity of the compound remains to be fully characterized but is hypothesized to follow similar trends based on structural analogs.
Antioxidant Properties
Compounds with similar structures have also demonstrated antioxidant capabilities. The presence of phenolic groups in the benzo[d][1,3]dioxole moiety is believed to contribute to these effects by scavenging free radicals.
Neuropharmacological Effects
Research on related piperazine derivatives has shown promise in modulating central nervous system activity. The potential anxiolytic and antidepressant effects are of particular interest, warranting further investigation into the specific actions of this compound on neurotransmitter systems.
Case Studies
A few case studies highlight the biological activity of compounds related to this structure:
- Study on Antimicrobial Efficacy : A series of biphenyl derivatives were tested against common pathogens. Results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli.
- Neuropharmacological Evaluation : In vitro assays demonstrated that piperazine-based compounds could inhibit serotonin reuptake, suggesting potential use as antidepressants.
Data Tables
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that compounds with piperazine structures can act as modulators of dopamine receptors. Specifically, derivatives similar to this compound have been studied for their antagonistic and agonistic effects on dopamine D3 receptors, which are implicated in conditions such as schizophrenia and addiction . The potential for this compound to interact with these receptors suggests its utility in developing treatments for neuropsychiatric disorders.
Anticancer Activity
The benzo[d][1,3]dioxole component is known for its role in various anticancer agents. Studies have demonstrated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. This compound's structure may enhance its efficacy against specific cancer types by targeting multiple pathways involved in tumor growth.
Inhibition of Lipid Metabolism Enzymes
Recent investigations have highlighted the compound's potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism that has been linked to pain modulation and inflammation . Compounds that inhibit MAGL can elevate levels of endocannabinoids, which may provide therapeutic benefits in pain management and neuroinflammatory conditions.
Synthetic Approaches
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the piperazine ring : This is achieved through cyclization reactions involving appropriate precursors.
- Attachment of the biphenyl and benzo[d][1,3]dioxole moieties : These steps often employ palladium-catalyzed cross-coupling reactions, which are crucial for constructing complex organic frameworks efficiently .
Case Study 1: Dopamine D3 Receptor Antagonism
A study focused on the synthesis and evaluation of piperazine derivatives showed that modifications similar to those found in this compound led to significant antagonistic activity at dopamine D3 receptors. This was linked to improved behavioral outcomes in rodent models of addiction .
Case Study 2: Anticancer Efficacy
In vitro studies on compounds with similar structures demonstrated potent activity against breast cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction via the mitochondrial pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on substituent variations and their pharmacological implications:
Table 1: Structural and Functional Comparison
Key Research Findings and Trends
Substituent Impact on Solubility :
- The dihydrochloride salt form (target compound) offers superior aqueous solubility compared to neutral analogs (e.g., adamantyl derivative in ) .
- Hydroxyethyl-piperazine () and benzodioxole groups (target compound) enhance solubility, whereas adamantyl or naphthyl groups reduce it .
Receptor Binding and Selectivity :
- Chlorophenyl-piperazine derivatives () are associated with 5-HT₁A receptor selectivity (pKi ~8.2 in preclinical models), whereas benzodioxolylmethyl-piperazines (target compound) may target dopamine D₂-like receptors .
- Spirocyclic analogs () demonstrate high σ₁ receptor affinity (IC₅₀ < 50 nM), suggesting divergent therapeutic applications compared to the target compound .
In contrast, biphenyl or benzodioxole motifs (target compound) exhibit more stable metabolic profiles .
Preparation Methods
Piperazine Functionalization Strategies
Piperazine derivatives are typically synthesized via reductive amination or nucleophilic substitution. For Intermediate A, the preferred route involves:
- Benzylation of Piperazine : Reacting piperazine with benzo[d]dioxol-5-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours.
- Selective Monoalkylation : Controlling stoichiometry (1:1 molar ratio of piperazine to benzyl chloride) to minimize di-substitution. Excess piperazine (2.5 equiv) ensures high monoalkylation yields (>75%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78% | |
| Purity (HPLC) | 95% | |
| Reaction Time | 12 hours |
Purification and Isolation
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals. Patent data emphasizes replacing chlorinated solvents (e.g., dichloroethane) with toluene during workup to reduce toxicity. This substitution lowers residual solvent levels from 1,500 ppm to <10 ppm, aligning with ICH guidelines.
Synthesis of 1-([1,1'-Biphenyl]-4-yloxy)epoxide
Epoxidation of Allylic Alcohols
Intermediate B is prepared via Sharpless epoxidation:
- Substrate Preparation : [1,1'-Biphenyl]-4-ol is reacted with epichlorohydrin in NaOH/ethanol (50°C, 6 hours) to form the glycidyl ether.
- Epoxidation : Treating the glycidyl ether with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C–25°C for 24 hours.
Optimization Insights :
- Lower temperatures (0°C) favor epoxide formation over diol byproducts.
- Catalytic amounts of tetrabutylammonium bromide (TBAB) improve reaction homogeneity and yield.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Epoxide Yield | 82% | |
| Diastereomeric Ratio | 95:5 (trans:cis) |
Convergent Synthesis of the Target Molecule
Nucleophilic Ring-Opening Reaction
The epoxide (Intermediate B) undergoes ring-opening with Intermediate A in toluene at 80°C for 48 hours. Piperazine acts as a nucleophile, attacking the less hindered carbon of the epoxide:
$$
\text{Epoxide} + \text{Piperazine} \xrightarrow{\text{Toluene, 80°C}} \text{Propan-2-ol Derivative}
$$
Reaction Conditions :
Dihydrochloride Salt Formation
The free base is treated with HCl gas in ethanol at 0°C, yielding the dihydrochloride salt. Patent methodologies highlight adipic acid as a counterion alternative, but HCl is preferred for enhanced solubility.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Salt Yield | 92% | |
| Melting Point | 214–216°C |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity and Stability
Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, confirming the dihydrochloride’s robustness.
Industrial-Scale Considerations
Solvent Selection and Waste Reduction
Replacing dichloroethane with toluene reduces hazardous waste generation by 40%. Flow chemistry approaches are proposed to enhance scalability while maintaining yields >70%.
Regulatory Compliance
Residual solvent analysis via GC-MS confirms toluene levels <600 ppm, complying with ICH Q3C guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
